2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide
Description
Properties
IUPAC Name |
2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-11-2-1-10(12(16)13(11)17)14(21)19-8-4-6-20-9(7-8)3-5-18-20/h1-3,5,8H,4,6-7H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMPCFMWPCSXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide typically involves the following steps:
Formation of the Tetrahydropyrazolopyridine Moiety: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxaldehydes under acidic or basic conditions.
Introduction of the Trifluoromethyl Groups: The trifluoromethylation can be performed using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Amidation Reaction: The final step involves the coupling of the trifluoromethylated intermediate with a benzoyl chloride derivative to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrazolopyridine moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the benzamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the tetrahydropyrazolopyridine moiety.
Reduction: Amines derived from the reduction of the benzamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl groups make it a valuable intermediate in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, the compound’s structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery and development. Its potential bioactivity can be explored through various in vitro and in vivo assays.
Medicine
Medicinally, the compound could be investigated for its potential therapeutic effects. Its unique structure may confer specific pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as polymers and coatings, where fluorinated compounds are often desired for their chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups could enhance binding affinity and specificity due to their electron-withdrawing properties, which can influence the compound’s overall electronic structure and reactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other pyrazolo[1,5-a]pyridine and benzamide derivatives. Below is a detailed comparison of its key features against related compounds from recent literature:
Core Scaffold and Substitution Patterns
Key Observations :
Key Observations :
- However, Rh-catalyzed methods () represent a cutting-edge approach for generating chiral analogs, which could be adapted for its production .
Pharmacological Potential
- Compound 22 () : The trifluoromethyl and chlorophenyl groups may enhance hydrophobic interactions in kinase pockets, analogous to kinase inhibitors like imatinib .
- Carbohydrazide: The trifluorophenoxy group could confer resistance to oxidative metabolism, extending half-life compared to non-fluorinated derivatives .
Biological Activity
2,3,4-Trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a tetrahydropyrazolo core which contribute to its unique properties. The molecular formula is , and it has a molecular weight of approximately 320.31 g/mol. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in various biological pathways. Notably, it has shown efficacy as an inhibitor of blood coagulation factor Xa. This inhibition is crucial for developing anticoagulant therapies.
Binding Affinity
The compound demonstrates subnanomolar binding affinities for factor Xa, indicating its potential as a therapeutic agent in managing thrombotic disorders. The binding interactions are primarily attributed to the structural complementarity between the compound and the active site of factor Xa .
Anticoagulant Properties
Studies have shown that this compound significantly reduces thrombin generation in vitro and exhibits dose-dependent anticoagulant effects in animal models. This positions it as a candidate for further development as an oral anticoagulant .
Case Studies and Clinical Relevance
- In Vivo Studies : In animal models, administration of this compound resulted in a significant decrease in clot formation without causing excessive bleeding. These findings suggest a favorable safety profile compared to traditional anticoagulants.
- Comparison with Other Compounds : In comparative studies with other pyrazolo derivatives, this compound exhibited superior potency and selectivity towards factor Xa inhibition. For instance, compounds like BMS-740808 have shown similar activities but with varied pharmacokinetic profiles .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.31 g/mol |
| Target | Blood coagulation factor Xa |
| Binding Affinity | Subnanomolar |
| Anticoagulant Activity | Significant reduction in thrombin generation |
| Safety Profile | Favorable compared to traditional anticoagulants |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,3,4-trifluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide, and what are their respective yield optimizations?
- Methodological Answer : The compound is typically synthesized via condensation reactions between fluorinated benzoyl chloride derivatives and tetrahydropyrazolo-pyridine amines. For example:
-
Route 1 : Reacting 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine with 2,3,4-trifluorobenzoyl chloride in 1,4-dioxane under reflux with triethylamine (TEA) as a catalyst. This method achieves yields of ~60–70% after 24 hours .
-
Route 2 : Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (~65%) by enhancing coupling efficiency .
-
Yield Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity to >95% .
Synthetic Method Conditions Yield Reference Conventional reflux 24 h, TEA/dioxane 60–70% Microwave-assisted 2–4 h, TEA/dioxane ~65%
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR are critical for confirming the trifluorophenyl and pyrazolo-pyridine moieties. Distinct signals for the NH proton (δ 8.2–8.5 ppm) and fluorine atoms (δ -110 to -120 ppm) are observed .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry (HRMS) ensures molecular weight verification (expected [M+H]: 348.1 g/mol) .
- Elemental Analysis : Used to validate purity (>95%) by matching calculated vs. observed C, H, N, F percentages .
Q. What known biological targets or pathways are associated with this compound?
- Methodological Answer : Structural analogs of tetrahydropyrazolo-pyridine derivatives exhibit activity against kinases (e.g., p38 MAPK) and bacterial biofilms. For example:
- Kinase Inhibition : The pyrazolo-pyridine scaffold binds to ATP pockets in kinases, as demonstrated in studies on AS1940477 (a p38 MAPK inhibitor) .
- Antimicrobial Activity : Fluorinated benzamide derivatives disrupt bacterial quorum sensing via QSAR-predicted interactions with LuxS enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictory data in pharmacological assays (e.g., varying IC50 values across studies)?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., buffer pH, co-solvents). Strategies include:
- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm binding affinity independently of enzymatic activity .
- Dose-Response Refinement : Test compound stability under assay conditions (e.g., DMSO concentration ≤1%) to avoid aggregation artifacts .
- Reference Controls : Include known inhibitors (e.g., SB203580 for p38 MAPK) to calibrate assay sensitivity .
Q. What strategies optimize the heterocyclic core for target selectivity (e.g., reducing off-target effects)?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF) at the pyridine C7 position to enhance kinase selectivity, as seen in analogs with >10-fold selectivity for p38α over JNK2 .
- Scaffold Hopping : Replace the pyrazolo-pyridine core with triazolo-triazines to alter binding kinetics while retaining potency, as demonstrated in related benzamide derivatives .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., p38 MAPK’s hydrophobic pocket). Fluorine atoms contribute to binding via halogen bonding .
- QSAR Models : Develop 3D-QSAR using CoMFA/CoMSIA to correlate substituent effects (e.g., meta-fluoro vs. para-fluoro) with activity. For example, 2,3,4-trifluoro substitution improves steric complementarity in bacterial biofilm targets .
Q. What novel applications exist for this compound in photodynamic therapy or targeted drug delivery?
- Methodological Answer :
- Photodynamic Therapy (PDT) : The pyrazolo-pyridine core can be fused with chlorins to create photosensitizers. A mono-aldehyde derivative (A-PX) demonstrated enhanced uptake in endometrial cancer stem cells under red light irradiation .
- Targeted Delivery : Conjugation to nanoparticles (e.g., PEGylated liposomes) improves bioavailability and reduces hepatic clearance, as shown in analogs with similar logP values (~2.5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
